An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxybenzyl)malononitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxybenzyl)malononitrile
Foreword: A Molecule of Versatile Potential
In the landscape of medicinal chemistry and materials science, the malononitrile scaffold serves as a privileged structure, underpinning a diverse array of biologically active compounds and functional materials.[1][2] Among its many derivatives, 2-(4-Methoxybenzyl)malononitrile emerges as a compound of significant interest. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitrile groups and the electron-donating methoxybenzyl moiety, confer upon it a rich chemical reactivity and a promising profile for applications in drug discovery and beyond. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physicochemical properties of 2-(4-Methoxybenzyl)malononitrile, offering both foundational data and the experimental context necessary for its effective application.
Section 1: Chemical Identity and Structural Elucidation
A thorough understanding of a compound's identity and structure is the bedrock of all subsequent physicochemical and biological investigations. This section details the fundamental identifiers for 2-(4-Methoxybenzyl)malononitrile and the spectroscopic techniques used to confirm its structure.
Nomenclature and Identifiers
-
Systematic IUPAC Name: 2-[(4-methoxyphenyl)methyl]propanedinitrile[3]
-
Common Synonyms: (4-methoxybenzyl)malononitrile, p-anisylmalononitrile[3]
-
CAS Number: 5553-92-4[4]
-
Molecular Formula: C₁₁H₁₀N₂O[4]
-
Molecular Weight: 186.21 g/mol [4]
-
InChI Key: COBXCBXJIZCGGM-UHFFFAOYSA-N[4]
Synthesis and Structural Confirmation
2-(4-Methoxybenzyl)malononitrile is typically synthesized via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[5][6] This reaction involves the condensation of 4-methoxybenzaldehyde with malononitrile, often catalyzed by a base.[5][7] The related compound, 2-(4-methoxybenzylidene)malononitrile, is a common precursor or related substance in these synthetic routes.[5][8][9][10][11][12]
The structural integrity of the synthesized compound is paramount and is rigorously confirmed through a suite of spectroscopic methods.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR data for the related compound, 2-(4-methoxybenzylidene)malononitrile, shows characteristic signals for the aromatic protons, the vinylic proton, and the methoxy group protons. For example, in CDCl₃, typical shifts are observed around 7.91 ppm (d, 2H), 7.65 ppm (s, 1H), 7.01 ppm (d, 2H), and 3.91 ppm (s, 3H).[8][9] In DMSO-d₆, the vinylic proton appears at approximately 8.37 ppm.[11][12]
-
¹³C NMR spectroscopy complements the ¹H NMR data, revealing the chemical environment of each carbon atom. For 2-(4-methoxybenzylidene)malononitrile in CDCl₃, characteristic peaks appear around 164.8, 158.9, 133.4, 124.0, 115.1, 114.4, 113.3, 78.5, and 55.8 ppm.[8][9]
1.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of the related 2-(4-methoxybenzylidene)malononitrile exhibits a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically around 2206-2222 cm⁻¹.[9] Other significant peaks include those for the C=C double bond (around 1555-1570 cm⁻¹) and the aromatic C-H bonds (around 3039 cm⁻¹).[9]
1.2.3. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[13] The monoisotopic mass of 2-(4-Methoxybenzyl)malononitrile is 186.079312947 Da.[3][14]
Section 2: Core Physicochemical Properties
The physicochemical properties of a compound govern its behavior in various environments and are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.
Physical State and Appearance
Under standard conditions, 2-(4-Methoxybenzyl)malononitrile exists as a solid, typically appearing as a white or off-white substance.[15]
Melting Point
The melting point is a crucial indicator of a compound's purity.[16] Pure crystalline solids typically exhibit a sharp melting point range. For 2-(4-Methoxybenzyl)malononitrile, the reported melting point is in the range of 88-91°C.[14] The related compound, 2-(4-methoxybenzylidene)malononitrile, has a reported melting point of 108-110°C.[8][9]
Solubility Profile
Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies.[17][18] 2-(4-Methoxybenzyl)malononitrile is generally soluble in common organic solvents such as dichloromethane and chloroform.[15] Its solubility in aqueous media is expected to be limited due to the presence of the aromatic ring and the overall nonpolar character of the molecule, although the nitrile and methoxy groups can participate in some polar interactions.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[19][20] A positive LogP value indicates a preference for a nonpolar (lipid) environment, while a negative value suggests a preference for a polar (aqueous) environment.[19][20] The computed XLogP3-AA value for 2-(4-Methoxybenzyl)malononitrile is 1.8, indicating that it is a moderately lipophilic compound.[3]
Acidity/Basicity (pKa)
The pKa value provides insight into the ionization state of a compound at a given pH. The malononitrile moiety contains acidic protons on the α-carbon, which can be deprotonated under basic conditions. The exact pKa value would need to be determined experimentally but is a critical parameter for understanding its behavior in physiological environments.
Section 3: Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for determining the key physicochemical properties discussed above.
Melting Point Determination (Capillary Method)
This method is a standard and accessible technique for determining the melting point of a solid compound.[16][21][22][23]
Protocol:
-
Sample Preparation: Ensure the 2-(4-Methoxybenzyl)malononitrile sample is completely dry and in a fine powdered form.[22]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[22]
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus.[22][23]
-
Heating and Observation:
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[23]
Solubility Determination (Equilibrium Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a given solvent.[17][24]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of 2-(4-Methoxybenzyl)malononitrile to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
LogP Determination (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.[19][25]
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.[25]
-
Partitioning: Dissolve a known amount of 2-(4-Methoxybenzyl)malononitrile in one of the phases (e.g., the aqueous phase buffered to a specific pH, such as 7.4). Add an equal volume of the other pre-saturated phase.
-
Equilibration: Vigorously shake the mixture for a set period to allow for partitioning, then let the phases separate completely.[25]
-
Concentration Measurement: Carefully separate the two phases and measure the concentration of the compound in each phase using an appropriate analytical method like HPLC.[25]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.[19][20]
Section 4: Data Summary and Visualization
For ease of reference and comparison, the key physicochemical data for 2-(4-Methoxybenzyl)malononitrile are summarized below.
Table of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂O | [4] |
| Molecular Weight | 186.21 g/mol | [4] |
| Appearance | White to off-white solid | [15] |
| Melting Point | 88-91°C | [14] |
| Computed XLogP3-AA | 1.8 | [3] |
| CAS Number | 5553-92-4 | [4] |
Experimental Workflow Diagrams
To visually represent the experimental protocols, the following diagrams are provided in Graphviz DOT language.
Diagram 1: Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid compound.
Diagram 2: LogP Determination (Shake-Flask) Workflow
Caption: Step-by-step process for LogP determination using the shake-flask method.
Section 5: Relevance in Drug Discovery and Development
The physicochemical properties of 2-(4-Methoxybenzyl)malononitrile are not merely academic data points; they are critical predictors of its potential as a therapeutic agent.
-
The moderate lipophilicity (LogP = 1.8) suggests a favorable balance between aqueous solubility and lipid membrane permeability, which is often a desirable characteristic for oral bioavailability.
-
The presence of hydrogen bond acceptors (the nitrogen atoms of the nitrile groups and the oxygen of the methoxy group) allows for interactions with biological targets such as enzymes and receptors.[3]
-
The malononitrile moiety is a versatile chemical handle that can participate in various chemical transformations, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[2] Derivatives of benzylidene malononitrile have shown a range of biological activities, including potential as anticancer and anti-melanogenic agents.[11]
Conclusion
2-(4-Methoxybenzyl)malononitrile is a compound with a well-defined set of physicochemical properties that make it an attractive scaffold for further investigation in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical identity, core properties, and the experimental methodologies required for their characterization. By understanding these fundamental parameters, researchers are better equipped to unlock the full potential of this versatile molecule.
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